Menthyl acetate

Catalog No.
S589454
CAS No.
89-48-5
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl acetate

CAS Number

89-48-5

Product Name

Menthyl acetate

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3

InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C

Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol
1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C

Insecticidal and Repellent Activity:

Studies have explored the potential of menthyl acetate as a natural insecticide and repellent. Research suggests it exhibits fumigant and repellent activity against various insects, including the bloodsucking bug Rhodnius prolixus, a vector of Chagas disease []. This opens avenues for exploring eco-friendly pest control alternatives.

Modulation of Chemical Absorption:

Menthyl acetate, along with other natural products, has been investigated for its ability to modulate the absorption of chemicals through the skin. Studies suggest it can influence the permeation rate of certain chemicals, potentially impacting the delivery of topical medications or the absorption of environmental contaminants [].

Investigation of Neurological Effects:

Research has explored the potential effects of menthyl acetate on the nervous system. Studies have shown that peppermint oil, containing menthyl acetate as a major component, exhibits an ambulation-promoting effect in mice []. This suggests potential applications in understanding and influencing behavior and neurological function.

Other Potential Applications:

Beyond the areas mentioned above, menthyl acetate is also being investigated for its potential in various other fields, including:

  • Food Science: As a flavoring agent and potential food preservative [].
  • Cosmetics and Personal Care Products: Due to its pleasant aroma and potential skin-related properties [].
  • Biomedical Research: As a potential tool for studying specific biological processes and interactions.

Menthyl acetate is an organic compound classified as a monoterpene and is the acetate ester of menthol. Its chemical formula is C₁₂H₂₂O₂, and it typically constitutes 3–5% of the volatile oil derived from Mentha piperita, commonly known as peppermint. Menthyl acetate is characterized by its pleasant, minty aroma, contributing significantly to the flavor and scent of peppermint products. It is a colorless liquid that is soluble in alcohol and oils but has limited solubility in water .

  • Skin and eye irritant: Studies indicate menthyl acetate can cause irritation upon contact with skin and eyes.
  • Flammability: Information on the specific flammability of menthyl acetate is limited, but as an organic compound, it is likely flammable.
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, menthyl acetate can hydrolyze to yield menthol and acetic acid. This reaction is often catalyzed by strong acids or bases.
  • Transesterification: Menthyl acetate can react with alcohols to form different esters, a process that can be catalyzed by acids or bases.
  • Oxidation: Under certain conditions, menthyl acetate may oxidize to form other compounds, although specific pathways are less documented compared to more common esters .

Menthyl acetate exhibits several biological activities. It has been noted for its potential antimicrobial properties against various bacteria and fungi. Additionally, it has been studied for its ability to act as a flavoring agent in food products and as a fragrance component in cosmetics. Some research suggests that menthyl acetate may also possess anti-inflammatory properties, although more studies are needed to fully understand its pharmacological potential .

Menthyl acetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of menthol with acetic acid in the presence of an acid catalyst (such as sulfuric acid). This process yields menthyl acetate along with water.
  • Transesterification: Menthyl acetate can also be produced by transesterifying other esters with menthol, although this method is less frequently employed.
  • Natural Extraction: Menthyl acetate is naturally present in peppermint oil and can be extracted through steam distillation or solvent extraction methods .

Menthyl acetate has a variety of applications across different industries:

  • Food Industry: It serves as a flavoring agent in candies, chewing gums, and beverages due to its minty flavor.
  • Cosmetics and Personal Care: Used as a fragrance component in perfumes, lotions, and other cosmetic products.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, including its use in topical formulations for its cooling effect.
  • Aromatherapy: Employed in essential oil blends for its refreshing aroma .

Research on the interactions of menthyl acetate primarily focuses on its behavior in biological systems and its reactions with other compounds:

  • Antimicrobial Studies: Investigations have shown that menthyl acetate can inhibit the growth of certain pathogens, suggesting potential applications in food preservation and health care.
  • Flavor Interaction: Studies have explored how menthyl acetate interacts with other flavor compounds to enhance or modify taste profiles in food products.
  • Chemical Reactivity: The reactivity of menthyl acetate with various nucleophiles has been examined to understand its behavior during chemical transformations .

Menthyl acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Ethyl AcetateEsterMore polar; widely used as a solvent
Methyl AcetateEsterLess toxic; commonly used as a solvent
L-MentholTerpeneCooling sensation; primary component of peppermint oil
Isobornyl AcetateEsterUsed in fragrances; distinct woody note

Menthyl acetate stands out due to its specific minty aroma and flavor profile derived from peppermint oil, making it particularly valuable in food and cosmetic applications .

Physical Description

Liquid
Colorless liquid with an odor like menthol; [Hawley]
colourless to pale yellowish liquid with a mild, minty odou

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 g/mol

Monoisotopic Mass

198.161979940 g/mol

Boiling Point

227 °C

Heavy Atom Count

14

Taste

EARTHY, WEEDY, FRUITY, BERRY-LIKE TASTE

Density

dl-, (-)- 0.919-0.924

Odor

EARTHY, WEEDY, FRUITY, BERRY-LIKE ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating vaors.

UNII

W8C5F4H1OA

GHS Hazard Statements

Aggregated GHS information provided by 533 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 533 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 531 of 533 companies with hazard statement code(s):;
H411 (99.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 [mmHg]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2623-23-6
89-48-5

Metabolism Metabolites

AS AN ESTER IT IS PRESUMABLY HYDROLYZED IN THE ALIMENTARY TRACT TO MENTHOL AND ACETIC ACID.

Wikipedia

Menthyl_acetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Refreshing; Masking

Methods of Manufacturing

BY REACTING ACETIC ANHYDRIDE WITH MENTHOL IN THE PRESENCE OF ANHYDROUS SODIUM ACETATE. NATURAL OCCURRENCE: ...A NORMAL CONSTITUENT OF PEPPERMINT OIL IN VARYING AMOUNTS, DEPENDING ON THE SOURCE. /L-ISOMER/

General Manufacturing Information

Other (requires additional information)
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-: ACTIVE
FEMA NUMBER: 2668; REPORTED USES: NON-ALCOHOLIC BEVERAGES 5.5 PPM; ICE CREAM, ICES 4.0 PPM; CANDY 26 PPM; BAKED GOODS 24 PPM; CHEWING GUM 5.2 PPM. /L-ISOMER/

Dates

Modify: 2023-08-15

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